Neopentyl tosylate
Overview
Description
Neopentyl tosylate, also known as 2,2-dimethylpropyl p-toluenesulfonate, is an organic compound that belongs to the class of sulfonate esters. It is characterized by the presence of a neopentyl group attached to a tosylate moiety. This compound is often used in organic synthesis due to its reactivity and ability to act as a leaving group in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl tosylate can be synthesized through the reaction of neopentyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and involves the formation of an intermediate sulfonate ester, which is then isolated and purified.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include steps for the removal of by-products and purification of the final product to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Neopentyl tosylate primarily undergoes nucleophilic substitution reactions due to the presence of the tosylate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: this compound reacts with nucleophiles such as phenols and thiophenols to form corresponding ethers and thioethers. These reactions typically occur in polar aprotic solvents like dimethylformamide or acetonitrile.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes. Common bases used in these reactions include potassium tert-butoxide and sodium hydride.
Major Products Formed:
Substitution Reactions: The major products are neopentyl ethers and thioethers.
Elimination Reactions: The major products are alkenes, specifically 2,2-dimethylpropene.
Scientific Research Applications
Neopentyl tosylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: this compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It serves as a reagent in the modification of biomolecules for studying their structure and function.
Medicinal Chemistry: this compound is employed in the synthesis of drug candidates and other bioactive molecules.
Mechanism of Action
The mechanism of action of neopentyl tosylate involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group is displaced by a nucleophile, leading to the formation of a new bond. In elimination reactions, the tosylate group is removed along with a proton, resulting in the formation of a double bond.
Comparison with Similar Compounds
Ethyl Tosylate: Similar to neopentyl tosylate but with an ethyl group instead of a neopentyl group. It reacts faster in nucleophilic substitution reactions due to less steric hindrance.
Methyl Tosylate: Contains a methyl group and is more reactive than this compound in substitution reactions.
Isopropyl Tosylate: Features an isopropyl group and has intermediate reactivity compared to ethyl and neopentyl tosylates.
Uniqueness of this compound: this compound is unique due to its bulky neopentyl group, which provides steric hindrance and affects its reactivity. This makes it less reactive in nucleophilic substitution reactions compared to smaller alkyl tosylates but can be advantageous in selective reactions where steric hindrance is desired.
Properties
IUPAC Name |
2,2-dimethylpropyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-10-5-7-11(8-6-10)16(13,14)15-9-12(2,3)4/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUSUDLSXJPGTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300617 | |
Record name | Neopentyl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2346-07-8 | |
Record name | Neopentyl tosylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Neopentyl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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